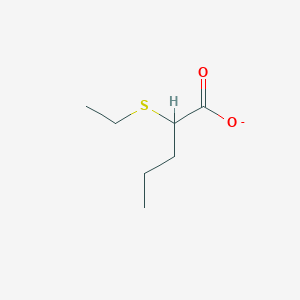![molecular formula C20H31N3O2 B374682 N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B374682.png)
N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide is a complex organic compound that features a cyclopentylphenyl group and a piperazine ring with a hydroxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide typically involves multiple steps:
Formation of the Cyclopentylphenyl Intermediate: The initial step involves the preparation of the 4-cyclopentylphenyl intermediate through a Friedel-Crafts alkylation reaction.
Piperazine Derivative Preparation: The next step is the synthesis of the piperazine derivative, which involves the reaction of piperazine with ethylene oxide to introduce the hydroxyethyl group.
Amide Bond Formation: The final step involves coupling the cyclopentylphenyl intermediate with the piperazine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the amide bond.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Introduction of substituents such as halogens or nitro groups on the aromatic ring.
Aplicaciones Científicas De Investigación
N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-cyclohexylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
- N-(4-cyclopropylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
Uniqueness
N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopropyl analogs. These differences can influence the compound’s binding affinity, selectivity, and overall biological activity.
Propiedades
Fórmula molecular |
C20H31N3O2 |
|---|---|
Peso molecular |
345.5g/mol |
Nombre IUPAC |
N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C20H31N3O2/c24-16-15-23-13-11-22(12-14-23)10-9-20(25)21-19-7-5-18(6-8-19)17-3-1-2-4-17/h5-8,17,24H,1-4,9-16H2,(H,21,25) |
Clave InChI |
XMARKKJMYRCEAI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C2=CC=C(C=C2)NC(=O)CCN3CCN(CC3)CCO |
SMILES canónico |
C1CCC(C1)C2=CC=C(C=C2)NC(=O)CCN3CCN(CC3)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-N-{3-[2-(dimethylamino)ethoxy]benzylidene}amine](/img/structure/B374600.png)
![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]benzoyl}piperazine](/img/structure/B374602.png)


![3-[2-(benzyloxy)phenoxy]-N,N-dimethyl-3-phenyl-1-propanamine](/img/structure/B374608.png)
![3-{4-[2-(Diethylamino)-2-(4-fluorophenyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B374609.png)
![2-{[2-(Acetyloxy)-5-(carboxymethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B374610.png)
![N-methyl-N-{2-[2-(phenylsulfanyl)phenyl]ethyl}amine](/img/structure/B374612.png)
![{2-[(3-methoxyphenyl)sulfanyl]phenyl}-N,N-dimethylmethanamine](/img/structure/B374614.png)
![4-Chloro-2-[1-(4-methyl-1-piperazinyl)ethyl]phenyl 2,5-dichlorophenyl sulfide](/img/structure/B374617.png)
![N,N-dimethyl-2-[2-(phenylsulfanyl)phenyl]ethanamine](/img/structure/B374618.png)
![1-(1-{5-Chloro-2-[(2-chlorophenyl)sulfanyl]phenyl}ethyl)-4-methylpiperazine](/img/structure/B374619.png)
![[4-Hydroxy-4-(3-methoxyphenyl)-1-methylthian-1-ium-3-yl]methyl-trimethylazanium](/img/structure/B374621.png)
![1,3-Benzenediol, 4-[2-(dimethylaminomethyl)phenylthio]-](/img/structure/B374624.png)
